Acide Fmoc-2-amino-4,4,4-trifluorobutyrique

Vue d'ensemble

Description

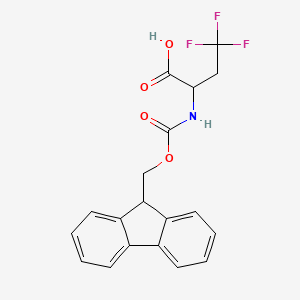

Fmoc-2-amino-4,4,4-trifluorobutyric acid: is a fluorinated amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a trifluoromethyl group at the beta position of the butyric acid chain. This compound is used in the synthesis of heterocyclic and aromatic ureas and amides, particularly as CEPT inhibitors .

Applications De Recherche Scientifique

Chemistry: Fmoc-2-amino-4,4,4-trifluorobutyric acid is used in the synthesis of heterocyclic and aromatic ureas and amides, particularly as CEPT inhibitors .

Biology and Medicine: In drug design, enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutyric acid are in great demand as bioisosteres of the leucine moiety . These derivatives are used to develop biologically active peptides and peptidomimetics .

Industry: The compound is also used in the production of various industrial chemicals and materials, leveraging its unique chemical properties .

Mécanisme D'action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound is used in the synthesis of peptides , indicating that it may interact with other amino acids to form peptide bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-2-amino-4,4,4-trifluorobutyric acid involves the use of a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is then alkylated with trifluoromethyl iodide (CF3-CH2-I) under basic conditions . This method is specifically developed for large-scale preparation, ensuring the production of enantiomerically pure derivatives .

Industrial Production Methods: The industrial production of Fmoc-2-amino-4,4,4-trifluorobutyric acid follows similar synthetic routes but on a larger scale. The use of recyclable chiral auxiliaries and efficient alkylation processes ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-2-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino and carboxyl groups can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions:

Alkylation: Trifluoromethyl iodide (CF3-CH2-I) under basic conditions.

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions include various substituted derivatives of Fmoc-2-amino-4,4,4-trifluorobutyric acid, which can be used in further synthetic applications .

Comparaison Avec Des Composés Similaires

2-Amino-4,4,4-trifluorobutanoic acid: A non-Fmoc protected version of the compound.

Leucine: A naturally occurring amino acid with a similar structure but without the trifluoromethyl group.

Uniqueness: Fmoc-2-amino-4,4,4-trifluorobutyric acid is unique due to the presence of both the Fmoc protecting group and the trifluoromethyl group. This combination enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and drug design .

Activité Biologique

Fmoc-2-amino-4,4,4-trifluorobutyric acid (Fmoc-tfB) is a fluorinated amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research. Its unique trifluoromethyl group enhances its biological properties, making it a valuable tool in various applications, particularly in peptide synthesis and drug development.

Chemical Structure and Properties

Fmoc-tfB is characterized by its trifluoromethyl group, which contributes to its hydrophobicity and metabolic stability. The molecular formula is C₁₉H₁₆F₃N₁O₄, and it has a molecular weight of 379.34 g/mol. The presence of fluorine atoms modifies the compound's interaction with biological systems, mimicking the properties of natural amino acids while providing enhanced stability and binding affinity.

Applications in Research

1. Peptide Synthesis

- Fmoc-tfB is widely used as a protecting group in solid-phase peptide synthesis (SPPS). It allows for selective modification of amino acids without affecting the overall peptide structure, facilitating the synthesis of complex peptides with improved pharmacological profiles .

2. Drug Development

- The trifluoromethyl group enhances the pharmacological properties of peptides, making Fmoc-tfB a valuable component in designing more effective therapeutic agents. Its ability to act as a bioisostere for leucine allows for modulation of lipophilicity and metabolic stability in drug candidates .

3. Bioconjugation

- This compound is instrumental in creating stable linkages between biomolecules, aiding in the development of targeted drug delivery systems. Its unique properties enable improved efficacy of biopharmaceuticals .

Biological Activity and Mechanisms

Research has demonstrated that Fmoc-tfB influences membrane assembly and ion transport abilities in peptides. Studies indicate that fluorinated amino acids can alter the hydrophobicity and permeability of peptides, which may enhance their biological activity .

Case Study: Membrane Assembly

In a study examining the effects of fluorinated amino acids on membrane assembly, Fmoc-tfB was incorporated into coiled-coil peptide structures. The results showed that fluorination significantly impacted the packing characteristics and stability of these peptides, suggesting potential applications in designing membrane-active compounds .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of Fmoc-tfB has been optimized for large-scale production. A prominent method involves the use of a chiral auxiliary to form a nickel(II) complex with glycine Schiff base, which is subsequently alkylated with trifluoroethyl iodide under basic conditions. This method has been successfully scaled to produce over 300 grams of the target compound with high yields .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNDOSLXDQUFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.